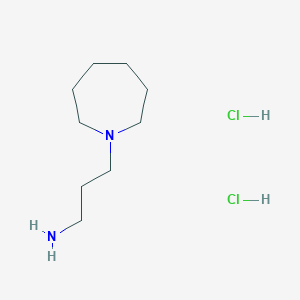

1-(3-Amino-propyl)-homopiperidine Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(azepan-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSZZQJHMPGHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640692 | |

| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118979-65-0 | |

| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Aminopropyl)azepane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(3-Aminopropyl)azepane Dihydrochloride, also known as 1-(3-aminopropyl)homopiperidine dihydrochloride, is a chemical compound of interest in various research and development sectors. Its structure features a seven-membered azepane (homopiperidine) ring linked to a primary amine via a propyl chain. The dihydrochloride salt form suggests the presence of two basic nitrogen atoms that have been protonated, which can influence its solubility and handling properties. This guide provides a comprehensive overview of its known chemical properties, drawing from available data.

Chemical and Physical Data

The following table summarizes the key physicochemical properties of 1-(3-Aminopropyl)azepane Dihydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C9H22Cl2N2 | |

| Molecular Weight | 229.19 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 216 - 221 °C | |

| Solubility | Soluble in water | |

| Boiling Point | 239.5 °C at 760 mmHg (for the free base) | |

| Flash Point | 95.2 °C (for the free base) | |

| pKa | pKa1: ~9.5 (secondary amine), pKa2: ~10.8 (primary amine) (Predicted) | - |

| InChI Key | YQBAKVJHWNFJRR-UHFFFAOYSA-N | |

| Canonical SMILES | C1CCN(CCCCN)CC1.Cl.Cl | |

| CAS Number | 113478-62-3 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 1-(3-Aminopropyl)azepane Dihydrochloride are not extensively detailed in publicly accessible literature. However, a general methodology can be inferred from standard organic chemistry practices for the synthesis of similar compounds, which typically involves reductive amination followed by salt formation.

General Synthesis Protocol:

A plausible synthetic route involves the reaction of azepane with a protected 3-aminopropanal or a related three-carbon synthon, followed by reduction and deprotection. The final step would be the formation of the dihydrochloride salt.

-

Reductive Amination: Azepane is reacted with a suitable carbonyl compound, such as 3-(benzyloxycarbonylamino)propanal, in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction forms the carbon-nitrogen bond.

-

Deprotection: The protecting group (e.g., benzyloxycarbonyl) is removed from the primary amine, often by catalytic hydrogenation.

-

Salt Formation: The resulting free base, 1-(3-aminopropyl)azepane, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) is added to precipitate the dihydrochloride salt.

-

Purification: The precipitated salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Workflow:

The identity and purity of the synthesized 1-(3-Aminopropyl)azepane Dihydrochloride would be confirmed using a standard battery of analytical techniques.

Figure 1: A general workflow for the characterization of 1-(3-Aminopropyl)azepane Dihydrochloride.

Potential Signaling Pathways and Biological Activity

While specific research on the biological activity and signaling pathways of 1-(3-Aminopropyl)azepane Dihydrochloride is limited, its structural motifs suggest potential interactions with various biological targets. The presence of two amine groups makes it a polyamine analog, and such structures are known to interact with ion channels, receptors, and enzymes.

Hypothesized Biological Interactions:

Given its structure, 1-(3-Aminopropyl)azepane Dihydrochloride could potentially interact with:

-

Polyamine Binding Sites: Many ion channels, such as NMDA receptors and inwardly rectifying potassium channels, have intracellular polyamine binding sites that modulate their activity.

-

G-Protein Coupled Receptors (GPCRs): The amine groups could serve as pharmacophores for various amine-recognizing GPCRs, such as trace amine-associated receptors (TAARs) or biogenic amine receptors.

-

Enzyme Inhibition: The compound could act as a competitive or non-competitive inhibitor for enzymes that process polyamines, such as polyamine oxidases.

The following diagram illustrates a hypothetical logical relationship for screening the biological activity of this compound.

Figure 2: A logical workflow for the biological screening of 1-(3-Aminopropyl)azepane Dihydrochloride.

Safety and Handling

As with any chemical compound, 1-(3-Aminopropyl)azepane Dihydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a dry, cool place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Aminopropyl)azepane Dihydrochloride is a diamine dihydrochloride salt with defined physicochemical properties. While detailed experimental and biological data in peer-reviewed literature is sparse, its structural characteristics provide a basis for predicting its chemical behavior and potential biological interactions. Further research is necessary to fully elucidate its pharmacological profile and potential applications in drug development. The protocols and workflows provided in this guide offer a foundational framework for researchers and scientists working with this compound.

1-(3-Amino-propyl)-homopiperidine Dihydrochloride molecular structure and weight.

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 3-(1-azepanyl)-1-propanamine dihydrochloride, is a diamine salt. The presence of the homopiperidine (azepane) ring and a primary amino group makes it a versatile building block in medicinal chemistry. The dihydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₂₂Cl₂N₂ | [1] |

| Molecular Weight | 229.19 g/mol | [1][2] |

| CAS Number | 118979-65-0 | [1][2] |

| Appearance | Light yellow to off-white solid | [3] |

| IUPAC Name | 3-(1-azepanyl)-1-propanamine dihydrochloride | [2] |

Molecular Structure

The molecular structure consists of a seven-membered saturated heterocyclic ring, azepane (homopiperidine), which is N-substituted with a 3-aminopropyl chain. In the dihydrochloride salt, both the secondary amine within the azepane ring and the primary amine of the propyl chain are protonated and associated with chloride ions.

Caption: Molecular Structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A common approach would involve the reductive amination of a suitable precursor.

A generalized synthetic workflow could be as follows:

Caption: Generalized Synthetic Workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not definitively established in public literature, its structural motifs are present in compounds targeting various neurological pathways. Its utility in neuroscience research suggests potential interactions with neurotransmitter systems. For instance, related homopiperidine derivatives have been investigated as ligands for histamine H3 receptors, which are involved in modulating the release of various neurotransmitters.

The logical relationship for its potential mechanism of action in a therapeutic context could be visualized as follows:

Caption: Postulated Signaling Pathway and Therapeutic Logic.

References

Synthesis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic pathways for 1-(3-Amino-propyl)-homopiperidine Dihydrochloride, a valuable intermediate in pharmaceutical research, particularly in the development of novel therapeutics targeting neurological disorders.[1] The document details two primary synthesis routes, complete with experimental protocols derived from analogous chemical transformations, quantitative data, and process visualizations to aid in laboratory-scale and pilot-plant production.

Introduction

1-(3-Amino-propyl)-homopoperidine, also known as 3-(1-azepanyl)-1-propanamine, is a diamine featuring a homopiperidine (azepane) ring N-substituted with a 3-aminopropyl chain. Its dihydrochloride salt form enhances stability and solubility, making it a suitable precursor for further chemical modifications in drug discovery programs. This guide outlines two robust and adaptable synthetic strategies: Pathway 1 , involving the cyanoethylation of homopiperidine followed by nitrile reduction, and Pathway 2 , which proceeds via the alkylation of homopiperidine with a protected 3-halopropylamine, followed by deprotection.

Pathway 1: Cyanoethylation of Homopiperidine and Subsequent Reduction

This pathway offers a straightforward approach, beginning with the Michael addition of homopiperidine to acrylonitrile, followed by the reduction of the resulting nitrile to the desired primary amine.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis via cyanoethylation.

Experimental Protocols for Pathway 1

Step 1a: Synthesis of 3-(Homopiperidin-1-yl)propanenitrile

This reaction is a base-catalyzed Michael addition.[2][3]

-

Reagents: Homopiperidine, Acrylonitrile, Basic catalyst (e.g., potassium hydroxide or Triton B).

-

Procedure: To a stirred solution of homopiperidine (1.0 eq.) in a suitable solvent such as acetonitrile or in the absence of a solvent, acrylonitrile (1.1 eq.) is added dropwise at a temperature maintained between 0-10 °C. A catalytic amount of a base can be added to facilitate the reaction.[4] The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS. Upon completion, the mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 1b: Reduction of 3-(Homopiperidin-1-yl)propanenitrile to 1-(3-Amino-propyl)-homopiperidine

The nitrile can be reduced to a primary amine using lithium aluminum hydride (LAH) or through catalytic hydrogenation.[5][6]

-

Method A: Using Lithium Aluminum Hydride (LAH) [7][8][9]

-

Reagents: 3-(Homopiperidin-1-yl)propanenitrile, Lithium Aluminum Hydride (LAH), Anhydrous solvent (e.g., THF or diethyl ether), Water, 15% NaOH solution.

-

Procedure: A solution of 3-(Homopiperidin-1-yl)propanenitrile (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of LAH (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is then stirred at room temperature or refluxed for 4-12 hours until the reaction is complete (monitored by TLC or IR spectroscopy). The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LAH used. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude 1-(3-Amino-propyl)-homopiperidine.

-

-

Method B: Catalytic Hydrogenation [10][11]

-

Reagents: 3-(Homopiperidin-1-yl)propanenitrile, Catalyst (e.g., Raney Nickel, Pd/C, or PtO2), Hydrogen gas, Solvent (e.g., methanol or ethanol, often with ammonia to suppress secondary amine formation).

-

Procedure: The nitrile (1.0 eq.) is dissolved in ethanol saturated with ammonia. A catalytic amount of Raney Nickel (slurry in water, washed with ethanol) is added to the solution. The mixture is then hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (e.g., 50-100 psi) at a temperature of 50-100 °C for 6-24 hours. After the reaction, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.

-

Step 1c: Formation of this compound

-

Reagents: 1-(3-Amino-propyl)-homopiperidine, Hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like isopropanol or ether).

-

Procedure: The crude 1-(3-Amino-propyl)-homopiperidine is dissolved in a suitable solvent like isopropanol or ethanol. To this solution, at least two equivalents of concentrated hydrochloric acid or a solution of HCl in isopropanol are added dropwise with stirring. The dihydrochloride salt typically precipitates from the solution. The mixture may be cooled to enhance precipitation. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.[12]

Quantitative Data for Pathway 1 (Based on Analogous Reactions)

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1a | Homopiperidine, Acrylonitrile | Triton B (cat.) | Acetonitrile | 0 - RT | 12-24 | 85-95 | >95 (crude) |

| 1b | 3-(Homopiperidin-1-yl)propanenitrile | LiAlH4 | THF | 0 - RT | 4-12 | 70-90 | >90 (crude) |

| 1b | 3-(Homopiperidin-1-yl)propanenitrile | Raney Ni, H2 | Ethanolic Ammonia | 50-100 | 6-24 | 80-95 | >95 (crude) |

| 1c | 1-(3-Amino-propyl)-homopiperidine | Conc. HCl | Isopropanol | 0 - RT | 1-2 | >95 | >98 (recryst.) |

Pathway 2: Alkylation of Homopiperidine with a Protected 3-Halopropylamine

This pathway involves the N-alkylation of homopiperidine with a three-carbon synthon carrying a protected amine. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, prevents side reactions with the primary amine.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis via alkylation.

Experimental Protocols for Pathway 2

Step 2a & 2b: Preparation of tert-butyl (3-chloropropyl)carbamate

This can be a two-step process starting from 3-amino-1-propanol.

-

Step 2a: Boc Protection of 3-amino-1-propanol [13][14]

-

Reagents: 3-amino-1-propanol, Di-tert-butyl dicarbonate (Boc2O), Base (e.g., NaOH or triethylamine), Solvent (e.g., Dichloromethane (DCM) or a biphasic system).

-

Procedure: To a stirred solution of 3-amino-1-propanol (1.0 eq.) and triethylamine (1.1 eq.) in DCM, a solution of Boc2O (1.1 eq.) in DCM is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl (3-hydroxypropyl)carbamate.

-

-

Step 2b: Conversion of Alcohol to Chloride

-

Reagents: tert-butyl (3-hydroxypropyl)carbamate, Thionyl chloride (SOCl2) or other chlorinating agent, Solvent (e.g., DCM).

-

Procedure: To a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 eq.) in DCM at 0 °C, thionyl chloride (1.2 eq.) is added dropwise. The mixture is stirred at room temperature for 2-6 hours. The solvent and excess SOCl2 are removed under reduced pressure to yield tert-butyl (3-chloropropyl)carbamate.

-

Step 2c: Alkylation of Homopiperidine

-

Reagents: Homopiperidine, tert-butyl (3-chloropropyl)carbamate, Base (e.g., K2CO3 or Na2CO3), Solvent (e.g., Acetonitrile or DMF).

-

Procedure: A mixture of homopiperidine (1.0 eq.), tert-butyl (3-chloropropyl)carbamate (1.1 eq.), and potassium carbonate (1.5 eq.) in acetonitrile is heated to reflux for 12-24 hours. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield tert-butyl (3-(homopiperidin-1-yl)propyl)carbamate.

Step 2d: Boc Deprotection [1][15][16][17]

-

Reagents: tert-butyl (3-(homopiperidin-1-yl)propyl)carbamate, Strong acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane).

-

Procedure: The Boc-protected diamine is dissolved in DCM, and an excess of TFA (e.g., 20-50% v/v) is added. The solution is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure. Alternatively, a solution of HCl in dioxane (e.g., 4M) can be used, which directly yields the hydrochloride salt.

Step 2e: Formation of Dihydrochloride Salt

If TFA was used for deprotection, the resulting trifluoroacetate salt needs to be neutralized and then converted to the dihydrochloride salt as described in Step 1c. If HCl in dioxane was used in the previous step, this step may be combined with the deprotection.

Quantitative Data for Pathway 2 (Based on Analogous Reactions)

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 2a | 3-Amino-1-propanol, Boc2O | Triethylamine | DCM | 0 - RT | 4-12 | 90-98 | >95 (crude) |

| 2b | tert-butyl (3-hydroxypropyl)carbamate | SOCl2 | DCM | 0 - RT | 2-6 | 85-95 | >95 (crude) |

| 2c | Homopiperidine, tert-butyl (3-chloropropyl)carbamate | K2CO3 | Acetonitrile | Reflux | 12-24 | 70-85 | >90 (after chromatography) |

| 2d | tert-butyl (3-(homopiperidin-1-yl)propyl)carbamate | TFA | DCM | RT | 1-4 | >95 | >95 (crude) |

| 2e | 1-(3-Amino-propyl)-homopiperidine | Conc. HCl | Isopropanol | 0 - RT | 1-2 | >95 | >98 (recryst.) |

Conclusion

Both presented pathways provide viable routes for the synthesis of this compound. Pathway 1 is more atom-economical and involves fewer steps, making it potentially more suitable for large-scale production. However, the use of highly reactive reagents like LAH or high-pressure hydrogenation requires specialized equipment and handling procedures. Pathway 2, while longer, utilizes more common and often milder reaction conditions, which may be advantageous for laboratory-scale synthesis and for the preparation of analogues with sensitive functional groups. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, available equipment, and cost considerations. The detailed protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 12. SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE - Patent 1140857 [data.epo.org]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. jk-sci.com [jk-sci.com]

The Multifaceted Mechanisms of Homopiperidine Derivatives in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopiperidine and its derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential in the field of neuroscience. Their unique structural scaffold allows for interaction with a wide array of molecular targets within the central nervous system (CNS), leading to diverse pharmacological effects. This technical guide provides an in-depth exploration of the mechanisms of action of homopiperidine derivatives, focusing on their interactions with key proteins implicated in neurological and psychiatric disorders. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts in this promising area.

Introduction

The homopiperidine nucleus, a seven-membered saturated heterocycle containing a nitrogen atom, serves as a privileged scaffold in medicinal chemistry. Its structural flexibility and basic nitrogen atom enable the design of ligands with high affinity and selectivity for various CNS targets. This guide will systematically review the primary mechanisms of action of homopiperidine and related piperidine derivatives, including their roles as cholinesterase inhibitors, modulators of N-methyl-D-aspartate (NMDA) and sigma (σ) receptors, inhibitors of monoamine oxidases (MAO), and ligands for dopamine, serotonin, and histamine receptors.

Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease

A prominent mechanism of action for several piperidine and homopiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibitory Activity

The inhibitory potency of various derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| Piperidine | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.00056 | [1] |

| Piperidine | Compound 21 | AChE | 0.00056 | [1] |

| Piperidine | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 | [2] |

| Piperidine | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 | [2] |

| Phthalimide-piperazine | Compound 4b (4-Fluorophenyl moiety) | AChE | 16.42 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE enzyme solution (e.g., from Electrophorus electricus)

-

Test compound (homopiperidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

-

-

Pre-incubation: Mix the components in the wells and incubate for 10-15 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the control, and the IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Neurotransmission

Modulation of NMDA Receptors

Homopiperazine derivatives have been shown to interact with the polyamine modulatory site on NMDA receptors, which are critical for synaptic plasticity and memory function. These compounds can act as either partial agonists or antagonists, thereby modulating glutamatergic neurotransmission.

Quantitative Data: NMDA Receptor Activity

The activity of homopiperazine derivatives at NMDA receptors is often assessed by their ability to enhance the binding of [3H]MK-801, a non-competitive NMDA receptor antagonist.

| Derivative | Activity | EC50 (µM) | Efficacy vs. Spermine | Reference |

| N,N'-bis(2-aminoacetyl)homopiperazine | Partial Agonist | 18.0 | ~60% | [3] |

| N,N'-bis(3-aminopropyl)homopiperazine | Partial Agonist | 24.4 | ~76% | [3] |

| Spermine (endogenous polyamine) | Agonist | 5.2 | 100% | [3] |

Experimental Protocol: [3H]MK-801 Binding Assay

This radioligand binding assay is used to study the allosteric modulation of the NMDA receptor.

Principle: The binding of the radiolabeled channel blocker [3H]MK-801 to the NMDA receptor is enhanced by agonists at the polyamine site. This enhancement can be measured to determine the potency and efficacy of test compounds.

Materials:

-

Rat forebrain membranes

-

[3H]MK-801 (radioligand)

-

Tris-HCl buffer (pH 7.4)

-

Glutamate and glycine (co-agonists)

-

Test compound (homopiperazine derivative)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate rat forebrain membranes with [3H]MK-801, glutamate, glycine, and varying concentrations of the test compound in Tris-HCl buffer.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the specific binding against the logarithm of the compound concentration to calculate the EC50 value.

Signaling Pathway: NMDA Receptor Modulation

Sigma (σ) Receptor Ligands

Piperidine and homopiperidine derivatives are being extensively investigated as high-affinity ligands for σ1 and σ2 receptors. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neuropsychiatric and neurodegenerative diseases.

Quantitative Data: Sigma Receptor Binding Affinity

The binding affinity of these derivatives is determined by their inhibition constant (Ki).

| Compound Class | Derivative Example | Target | Ki (nM) | Reference |

| Piperidine | Compound 5 | σ1 | 3.64 | [4] |

| Piperidine | Compound 11 | σ1 | 4.41 | [4] |

| Piperazine | Compound 4 | σ1 | 1531 | [4] |

| Piperidine | Compound 19 | σ1 | 11.8 | [5] |

| Piperidine | Compound 19 | σ2 | 1051 | [5] |

Experimental Protocol: Sigma-1 Receptor Functional Assay (Phenytoin Method)

This assay helps to determine whether a ligand acts as an agonist or antagonist at the σ1 receptor.

Principle: Phenytoin is a negative allosteric modulator of the σ1 receptor. It potentiates the binding of σ1 receptor agonists while having no effect or slightly reducing the binding of antagonists.

Materials:

-

Rat liver membranes (a rich source of σ1 receptors)

-

--INVALID-LINK---pentazocine (σ1 receptor radioligand)

-

Phenytoin

-

Test compound (piperidine derivative)

-

Tris buffer (pH 8.0)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Two Sets of Experiments: Perform the radioligand binding assay in parallel, one set with and one set without phenytoin.

-

Incubation: Incubate the rat liver membranes with --INVALID-LINK---pentazocine, the test compound at various concentrations, and either phenytoin or its solvent.

-

Filtration and Washing: As described in the [3H]MK-801 binding assay.

-

Scintillation Counting: As described previously.

-

Data Analysis: Compare the Ki values obtained in the presence and absence of phenytoin. A significant decrease in the Ki value in the presence of phenytoin indicates an agonist profile, while little to no change suggests an antagonist profile.

Signaling Pathway: Sigma-1 Receptor (Chaperone Activity)

Monoamine Oxidase (MAO) Inhibition

Piperidine derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Quantitative Data: MAO Inhibitory Activity

| Compound Class | Derivative Example | Target | IC50 (µM) | Ki (µM) | Reference |

| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | 0.155 | [6] |

| Pyridazinobenzylpiperidine | Compound S16 | MAO-B | 0.979 | 0.721 | [6] |

| Pyridazinobenzylpiperidine | Compound S15 | MAO-A | 3.691 | - | [6] |

| Piperine | - | MAO-A | 20.9 | 19.0 | [7] |

| Piperine | - | MAO-B | 7.0 | 3.19 | [7] |

Experimental Protocol: MAO Inhibition Assay

Principle: The activity of MAO is determined by measuring the formation of a product from a specific substrate. For example, the deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compound (piperidine derivative)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Enzyme and Substrate Preparation: Dilute the MAO enzymes and prepare a working solution of kynuramine in the assay buffer.

-

Assay Reaction:

-

Add the diluted test compound to the wells.

-

Add the diluted enzyme solution and pre-incubate for ~15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine solution.

-

-

Detection: After a 30-60 minute incubation, measure the fluorescence (e.g., excitation ~310 nm, emission ~400 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Workflow: MAO Inhibition and Neurotransmitter Metabolism

Dopamine and Serotonin Receptor Ligands

Homopiperazine and piperidine derivatives have been designed as ligands for various dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT7, SERT) receptors, making them potential candidates for treating psychosis, depression, and other mood disorders.

Quantitative Data: Dopamine and Serotonin Receptor/Transporter Affinity

| Compound Class | Derivative Example | Target | Ki (nM) / IC50 (nM) | Reference |

| Alkoxy-piperidine | Compound 7a | 5-HT1A | Ki = 12 | [8] |

| Alkoxy-piperidine | Compound 7a | 5-HT7 | Ki = 25 | [8] |

| Alkoxy-piperidine | Compound 7a | SERT | IC50 = 177 | [8] |

| Alkoxy-piperidine | Compound 15g | 5-HT1A | Ki = 17 | [8] |

| Alkoxy-piperidine | Compound 15g | 5-HT7 | Ki = 35 | [8] |

| Alkoxy-piperidine | Compound 15g | SERT | IC50 = 85 | [8] |

Signaling Pathways: Dopamine D2 and Serotonin 5-HT1A/2A Receptors

Conclusion

Homopiperidine derivatives exhibit a remarkable polypharmacology, engaging with a multitude of key targets in the central nervous system. Their ability to act as cholinesterase inhibitors, modulators of NMDA and sigma receptors, and ligands for monoaminergic systems underscores their potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of homopiperidine-based CNS drugs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial in translating their therapeutic promise into clinical reality.

References

- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]

- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of WAY-100135: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide explores the research applications and technical profile of the potent 5-HT1A receptor antagonist, WAY-100135 (CAS Number: 118979-65-0). This document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols, and the intricate signaling pathways it modulates, empowering researchers to effectively harness this tool in their investigations.

Pharmacological Profile: A Quantitative Overview

WAY-100135 is a phenylpiperazine derivative recognized for its high affinity and selectivity as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][2] Its interaction with the 5-HT1A receptor is stereoselective, with the (+)-enantiomer exhibiting significantly greater activity.[1] The following tables summarize the key quantitative data regarding the binding affinity and functional activity of WAY-100135 and its enantiomers.

| Binding Affinity Data | |||

| Compound | Parameter | Value | Receptor/Tissue |

| (+/-)-WAY-100135 | IC50 | 34 nM | Rat hippocampal 5-HT1A receptor[1][3] |

| (S)-WAY-100135 | IC50 | 15 nM | 5-HT1A receptor[4] |

| (+)-WAY-100135 | pKi | 7.58 | 5-HT1D receptor[5][6] |

| (+)-WAY-100135 | pKi | 5.82 | 5-HT1B receptor[5][6] |

| (S)-WAY-100135 | Ki | 1.2 nM | 5-HT1A receptor[7] |

| WAY-100635 (analog) | Ki | 0.08 nM | 5-HT1A receptor[7] |

| Functional Activity Data | |||

| Compound | Parameter | Value | Assay/Model |

| (+/-)-WAY-100135 | pA2 | 7.2 | Guinea-pig ileum[1] |

| WAY-100135 | pA2 | 7.2 (6.9-8.5) | Rat isolated superior cervical ganglion[8] |

| (+)-enantiomer | pA2 | 7.5 (7.2-8.0) | Rat isolated superior cervical ganglion[8] |

| (-)-enantiomer | pA2 | 6.3 +/- 0.25 | Rat isolated superior cervical ganglion[8] |

| (S)-WAY-100135 | ED50 | ~3.3 mg/kg | Reversal of 8-OH-DPAT-induced decrease in extracellular 5-HT[9] |

Core Research Applications

WAY-100135 serves as a critical tool in elucidating the multifaceted roles of the 5-HT1A receptor in the central nervous system. Its primary applications include:

-

Investigating Serotonergic Neurotransmission: As a selective antagonist, WAY-100135 is instrumental in studying the physiological and behavioral consequences of blocking 5-HT1A receptor activity. This includes its effects on serotonin synthesis, release, and metabolism.[10]

-

Anxiety and Depression Research: Studies have utilized WAY-100135 to explore the involvement of 5-HT1A receptors in anxiety-like behaviors. For instance, it has been shown to produce anxiolytic-like effects in the murine elevated plus-maze test.

-

Elucidating Drug Mechanisms: WAY-100135 is frequently used to determine if the effects of a novel compound are mediated through the 5-HT1A receptor. By observing whether WAY-100135 can block the effects of the test compound, researchers can confirm its mechanism of action.[11]

-

Studying Social and Agonistic Behavior: Research has employed WAY-100135 to investigate the role of 5-HT1A receptors in modulating social interactions and aggressive behaviors in animal models.[12]

-

Potential Antipsychotic Properties: WAY-100135 has been investigated for its ability to attenuate the psychotomimetic effects of NMDA receptor antagonists, suggesting a potential role for 5-HT1A receptor antagonists in the treatment of psychosis.[13]

Key Experimental Methodologies

This section details the protocols for two fundamental experimental techniques used to characterize the activity of WAY-100135.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of WAY-100135 for the 5-HT1A receptor.

Objective: To quantify the binding of WAY-100135 to 5-HT1A receptors in a competitive binding experiment using a radiolabeled ligand.

Materials:

-

Membrane Preparation: Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.[14]

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).[14]

-

Test Compound: WAY-100135.

-

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.[14]

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.[14]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

-

Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter.[14]

Procedure:

-

Prepare serial dilutions of WAY-100135.

-

In a 96-well plate, add the assay buffer, membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically near its Kd value), and varying concentrations of WAY-100135.

-

For total binding wells, omit WAY-100135.

-

For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM Serotonin).

-

Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[14]

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of WAY-100135, which can then be converted to a Ki value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

Objective: To measure the effect of WAY-100135 administration on extracellular serotonin levels in a specific brain region (e.g., the ventral hippocampus).[14]

Materials:

-

Animal Model: Male Sprague-Dawley rats.[14]

-

Surgical Equipment: Stereotaxic apparatus.[14]

-

Microdialysis Equipment: Microdialysis probes, perfusion pump.[14]

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).[14]

-

Test Compound: WAY-100135.

-

Analytical Equipment: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for serotonin analysis.[14]

Procedure:

-

Anesthetize the rat and secure it in a stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the target brain region (e.g., ventral hippocampus).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[14]

-

Collect baseline dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin.

-

Administer WAY-100135 to the animal (e.g., via subcutaneous or intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals post-administration.

-

Analyze the concentration of serotonin in the collected dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline serotonin levels.

Signaling Pathways Modulated by WAY-100135

WAY-100135 exerts its effects by blocking the canonical signaling pathway of the 5-HT1A receptor, which is a G-protein-coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).

Canonical Gi/o-Coupled Pathway:

-

Inhibition of Adenylyl Cyclase: Activation of the 5-HT1A receptor by serotonin leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[15]

-

Reduction of cAMP and PKA Activity: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).[15]

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which decreases neuronal excitability. Simultaneously, it inhibits voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.[14]

By acting as an antagonist, WAY-100135 prevents serotonin from binding to the 5-HT1A receptor, thereby blocking this entire signaling cascade. This leads to an increase in neuronal excitability.

Other Signaling Pathways: The 5-HT1A receptor has also been shown to couple to other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[15] The antagonism of these pathways by WAY-100135 is an active area of research.

References

- 1. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 5. WAY-100135 - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 8. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of (+)WAY 100135 to behavioral, hypothermic and corticosterone effects induced by 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Technical Whitepaper: The Biological Significance of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride as a Versatile Synthetic Scaffold

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(3-Amino-propyl)-homopiperidine dihydrochloride is a heterocyclic organic compound recognized primarily for its role as a versatile synthetic intermediate in medicinal chemistry.[1] While direct biological activity data for this specific molecule is not extensively documented in public literature, its structural motifs—a homopiperidine ring and a primary aminopropyl side chain—are key pharmacophoric elements in a variety of biologically active molecules. This technical guide elucidates the latent biological potential of this compound by examining the established activities of analogous structures and the therapeutic agents derived from them. The primary focus will be on its potential as a scaffold for the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and agents targeting the central nervous system (CNS), areas where related aminopiperidine and homopiperazine structures have demonstrated significant therapeutic value.

Introduction

The piperidine and its seven-membered homolog, homopiperidine (or azepane), are privileged structures in drug discovery, appearing in a wide array of approved pharmaceuticals. These scaffolds offer a combination of desirable properties, including metabolic stability, favorable pharmacokinetic profiles, and the ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. This compound combines the homopiperidine core with a flexible aminopropyl linker, providing two points of diversity for chemical modification in the synthesis of compound libraries for screening and lead optimization. Its utility is particularly noted in the development of therapeutics for neurological disorders.[1]

Inferred Biological Activity and Therapeutic Potential

Given the prevalence of the aminopiperidine scaffold in potent and selective enzyme inhibitors, a primary inferred application for this compound is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The closely related (R)-3-aminopiperidine dihydrochloride is a key building block in the synthesis of several marketed DPP-IV inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The (R)-enantiomer of 3-aminopiperidine is a common structural feature in a class of DPP-IV inhibitors known as "gliptins." While direct evidence for the use of this compound in this context is not available, its structure suggests it could be used to synthesize analogs with modified pharmacokinetic or pharmacodynamic properties.

Table 1: Representative Biological Activity of Aminopiperidine-based DPP-IV Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |

| Alogliptin | DPP-IV | Enzyme Inhibition | <10 | >10,000-fold |

| Sitagliptin | DPP-IV | Enzyme Inhibition | 18 | >2,600-fold |

| Saxagliptin | DPP-IV | Enzyme Inhibition | 26 | >400-fold |

Note: The data in this table is for aminopiperidine-containing DPP-IV inhibitors and is presented to illustrate the potential of this chemical class, for which this compound is a potential synthetic precursor.

Central Nervous System (CNS) Applications

The homopiperidine and related piperidine scaffolds are present in numerous CNS-active drugs, including antipsychotics and antidepressants. The ability of these rings to interact with aminergic G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors is well-established. It is suggested that this compound has the potential to interact with specific receptors in the central nervous system, making it a candidate for the development of treatments for conditions like anxiety and depression.[1]

Experimental Protocols for Evaluation of Derivatives

The following are representative experimental protocols that would be used to characterize the biological activity of novel compounds synthesized from this compound.

DPP-IV Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit DPP-IV activity.

Methodology:

-

Human recombinant DPP-IV is used as the enzyme source.

-

The fluorogenic substrate Gly-Pro-AMC is used.

-

The test compound is pre-incubated with DPP-IV in a buffer solution (e.g., Tris-HCl, pH 7.5) at 37°C.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percent inhibition against a range of test compound concentrations and fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay for CNS Receptor Affinity

Objective: To determine the binding affinity of a test compound to a specific CNS receptor (e.g., Dopamine D2 receptor).

Methodology:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human D2 receptor) are prepared.

-

A specific radioligand (e.g., [³H]-Spiperone for the D2 receptor) is used.

-

The test compound at various concentrations is incubated with the cell membranes and the radioligand in a binding buffer.

-

The incubation is carried out to equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

The following diagrams illustrate the conceptual signaling pathway for DPP-IV inhibition and a typical workflow for synthesizing and evaluating new chemical entities from a starting scaffold like this compound.

Caption: Conceptual signaling pathway of DPP-IV inhibition.

References

Technical Guide: Solubility and Stability of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride, a key intermediate in pharmaceutical research and development. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages information on closely related analogs and established experimental protocols to provide a robust framework for its handling, formulation, and analysis.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is paramount in drug development. Solubility influences bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways. 1-(3-Amino-propyl)-homopiperidine is supplied as a dihydrochloride salt, a common strategy to enhance the aqueous solubility of amine-containing compounds.[1]

Solubility Profile

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility |

| Water | Freely soluble (>500 mg/mL)[2] |

| Ethanol | Slightly soluble[2] |

| Methanol | Data not available |

| DMSO | Data not available |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery to assess the apparent solubility of a compound under non-equilibrium conditions.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of the compound and is crucial for later-stage development and formulation.

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile and Forced Degradation Studies

The stability of this compound is critical for its handling, storage, and formulation. As a dihydrochloride salt, it is likely to be hygroscopic, a property noted for similar aminopiperidine salts.[2] Therefore, storage in a cool (2-8°C), dry environment in a tightly sealed container is recommended.[1][2]

To comprehensively assess its stability, forced degradation studies are essential. These studies expose the compound to harsh conditions to identify potential degradation products and pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal Degradation | Solid State | 80°C | 48 hours |

| Photolytic Degradation | Solid State & Solution | ICH Q1B conditions | As per guidelines |

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Potential Signaling Pathway Involvement

Piperidine derivatives have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation.[3][4][5] The following diagram illustrates a simplified NMDA receptor signaling pathway, a potential target for compounds like this compound.

Signaling Pathway: NMDA Receptor Activation

Caption: Simplified NMDA Receptor Signaling Pathway.

Conclusion

While direct quantitative data for this compound is limited, this guide provides a comprehensive framework based on data from close analogs and established scientific protocols. It is estimated to be highly soluble in water and should be stored under cool, dry, and airtight conditions due to its likely hygroscopic nature. The provided experimental protocols offer a clear path for determining its precise solubility and stability profiles. Furthermore, its structural similarity to other piperidine derivatives suggests potential interactions with the NMDA receptor signaling pathway, warranting further investigation for its application in neuroscience research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 4. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Promise of the Homopiperidine Scaffold: A Technical Review

An In-depth Guide for Researchers and Drug Development Professionals on the Evolving Therapeutic Landscape of Homopiperidine Derivatives.

The homopiperidine moiety, a seven-membered diazacyclic ring, is emerging as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, granting access to a wide chemical space and enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive review of the current understanding of homopiperidine derivatives, focusing on their therapeutic potential in oncology and central nervous system (CNS) disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to serve as a resource for researchers and drug development professionals.

Therapeutic Potential in Oncology

Homopiperidine-based compounds have demonstrated significant promise as anticancer agents, with derivatives showing potent cytotoxic activity across various cancer cell lines. The structural versatility of the homopiperidine ring has been exploited to synthesize analogues of known anticancer drugs and to develop novel chemical entities that interfere with cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various homopiperidine derivatives has been quantified primarily through in vitro cytotoxicity assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A summary of reported IC50 values for selected homopiperidine and related piperazine derivatives is presented below.

| Compound Class/Name | Cell Line(s) | IC50 (µM) | Reference(s) |

| 1-Benzhydryl-4-(phenylcarboxamide)-1,4-diazepane Derivatives | Reh (B-cell leukemia) | 18 (for 4-benzhydryl-N-(3-chlorophenyl) deriv.) | [1][2] |

| Homopiperazine Analogues of JS-K | HL-60, U937 (Leukemia) | Sub-micromolar | [3] |

| Phthalazinylpiperazine Derivatives (e.g., Compound 7e) | MDA-MB-231 (Breast Cancer) | 0.013 | [4] |

| A549 (Lung), HT-29 (Colon) | 2.19 | [4] | |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives | MCF7, BT20, T47D, CAMA-1 (Breast Cancer) | 0.31 - 120.52 | [5] |

| Rhodanine-Piperazine Hybrids | MDA-MB-468, MCF-7 (Breast Cancer) | 36 - 169 | [6] |

Key Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured, typically between 550 and 600 nm.[7][8] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Detailed Protocol:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: A stock solution of the test compound (e.g., homopiperidine derivative) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Incubation: Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C in a CO₂ incubator, protected from light.[7][11]

-

Formazan Solubilization: The medium containing MTT is carefully removed without disturbing the formazan crystals. 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple crystals. The plate may be placed on a shaker for 10 minutes to ensure complete dissolution.[7][11]

-

Data Acquisition and Analysis: The absorbance (Optical Density, OD) is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated using the following formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualized Workflow: Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening homopiperidine derivatives for anticancer activity.

Therapeutic Potential in CNS Disorders

The homopiperidine scaffold is present in molecules targeting the CNS, demonstrating its utility in designing drugs for neuropsychiatric and neurodegenerative diseases. Its structural relationship to the piperidine ring, found in many CNS-active drugs, makes it a compelling starting point for novel therapeutic development.

Pridopidine: A Sigma-1 Receptor Agonist for Neurodegeneration

Pridopidine is a homopiperidine-containing small molecule in clinical development for neurodegenerative disorders such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[12] Initially investigated for its affinity to dopamine receptors, its primary mechanism of action is now understood to be the potent and selective agonism of the Sigma-1 Receptor (S1R).[13]

S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a region known as the mitochondria-associated membrane (MAM).[12] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, mitochondrial function, and neurotrophic factor signaling.[12]

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Species | Ki (nM) | Reference(s) |

| Pridopidine | Sigma-1 Receptor | Rat | 69.7 | [14] |

| Pridopidine | Sigma-1 Receptor | Human | 81.7 | [14] |

| Pridopidine | Dopamine D2 Receptor | - | ~7000-8000 | [15] |

| Haloperidol | Dopamine D2 Receptor | - | 0.89 | [16] |

| Haloperidol | Serotonin 5HT2A Receptor | - | 120 | [16] |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates higher binding affinity.

Pridopidine's Neuroprotective Signaling Pathway

Activation of S1R by pridopidine triggers a cascade of neuroprotective events that counteract the cellular dysfunction observed in neurodegenerative diseases.[12] Pridopidine has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF) pathway, the AKT/PI3K survival pathway, and the glucocorticoid receptor response.[15] These actions collectively enhance synaptic plasticity, promote neuronal survival, restore mitochondrial function, and reduce ER stress.[12][13]

Key Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[17]

Principle: These assays measure the direct interaction of a radiolabeled ligand with its receptor. In a competitive binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound (e.g., a homopiperidine derivative) compete for binding to the receptor preparation (e.g., cell membranes or tissue homogenates). The ability of the test compound to displace the radioligand is measured, and from this, its IC50 and subsequently its Ki value can be calculated.[17][18]

Detailed Protocol (Filtration Assay):

-

Membrane Preparation: Tissue or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a method like the BCA assay.[19]

-

Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added: the membrane preparation, the unlabeled test compound at various concentrations, and a fixed concentration of the radioligand (e.g., [³H]-haloperidol for dopamine receptors).[19]

-

Incubation: The plate is incubated, often at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[19]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17][19]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is counted using a scintillation counter (e.g., a MicroBeta counter).[19]

-

Data Analysis: Non-specific binding is determined from wells containing a high concentration of an unlabeled ligand that saturates the receptors. Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as specific binding versus the log concentration of the test compound. The IC50 is determined using non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Conclusion and Future Directions

The homopiperidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. In oncology, its derivatives have demonstrated potent, low-micromolar to nanomolar cytotoxicity, warranting further investigation into their mechanisms of action and in vivo efficacy. For CNS disorders, the success of pridopidine highlights the potential of homopiperidine-based molecules to modulate complex intracellular signaling pathways, offering hope for disease-modifying treatments for neurodegenerative conditions.

Future research should focus on expanding the structure-activity relationship (SAR) studies for both anticancer and CNS applications to optimize potency and selectivity. Elucidating the precise molecular targets and downstream signaling pathways of novel active compounds will be critical. Furthermore, as promising leads emerge, a thorough evaluation of their pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates. The continued exploration of the chemical space around the homopiperidine nucleus is poised to yield the next generation of innovative medicines.

References

- 1. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchhub.com [researchhub.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases | MDPI [mdpi.com]

- 13. Pridopidine - Wikipedia [en.wikipedia.org]

- 14. Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 1-(3-Amino-propyl)-homopiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and History

The history of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride is intrinsically linked to its utility as a synthetic intermediate. There is no single seminal publication detailing its initial discovery. Instead, its emergence appears to be driven by the broader interest in azepane-containing scaffolds in medicinal chemistry. The azepane ring is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties to bioactive molecules. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly those designed to target the central nervous system.[1] Its dihydrochloride salt form enhances stability and solubility, making it amenable for use in various synthetic protocols.

Physicochemical Properties

Quantitative data for this compound and its free base, 3-(azepan-1-yl)propan-1-amine, have been aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties

| Property | Value | Compound Form | Source |

| CAS Number | 118979-65-0 | Dihydrochloride | Sigma-Aldrich |

| CAS Number | 3437-33-0 | Free Base | Chem-Impex, PubChem |

| Molecular Formula | C₉H₂₂Cl₂N₂ | Dihydrochloride | Sigma-Aldrich |

| Molecular Formula | C₉H₂₀N₂ | Free Base | Chem-Impex |

| Molecular Weight | 229.19 g/mol | Dihydrochloride | Sigma-Aldrich |

| Molecular Weight | 156.27 g/mol | Free Base | Chem-Impex |

| Appearance | Yellow to off-white solid | Dihydrochloride | Chem-Impex |

| Purity | ≥95% - ≥99% | Dihydrochloride | Sigma-Aldrich, Chem-Impex |

| Storage Conditions | 2-8°C | Dihydrochloride | Chem-Impex |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the synthesis of such amines is the reductive amination of a suitable aldehyde with an amine.

Putative Synthesis of 3-(azepan-1-yl)propan-1-amine

A likely synthetic pathway involves the reaction of homopiperidine (azepane) with 3-chloropropionitrile followed by reduction of the nitrile group.

Step 1: Alkylation of Homopiperidine

Homopiperidine is reacted with 3-chloropropionitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield 3-(azepan-1-yl)propanenitrile.

Step 2: Reduction of the Nitrile

The resulting 3-(azepan-1-yl)propanenitrile is then reduced to the primary amine, 3-(azepan-1-yl)propan-1-amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) or catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under a hydrogen atmosphere).

Step 3: Formation of the Dihydrochloride Salt

The free base, 3-(azepan-1-yl)propan-1-amine, is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the dihydrochloride salt. The salt is then collected by filtration and dried.

Potential Applications and Signaling Pathways

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.[1] The azepane moiety is a key structural feature in a number of centrally acting drugs. The propylamino tail provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Based on the known pharmacology of azepane-containing compounds, derivatives of 1-(3-Amino-propyl)-homopiperidine could be investigated as modulators of various CNS targets.

Conclusion